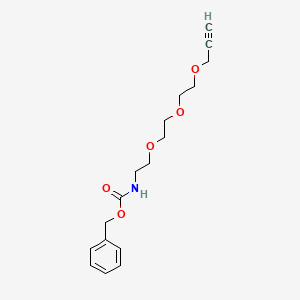
Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a propargyl ether moiety. It is used in various chemical and biological applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and solvents. The reaction is typically carried out in a reactor equipped with a stirring mechanism and temperature control. The product is purified by distillation or recrystallization to obtain a high-purity compound suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The propargyl ether moiety can be oxidized to form an epoxide or a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of bioactive molecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Mecanismo De Acción
The mechanism of action of Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The propargyl ether moiety can undergo click chemistry reactions with azide-containing compounds, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery applications. The carbamate group can be hydrolyzed to release the active amine, which can interact with biological targets such as enzymes or receptors .
Comparación Con Compuestos Similares
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol: Lacks the carbamate group, making it less versatile in bioconjugation reactions.
Uniqueness: Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is unique due to its combination of a benzyl group, a carbamate group, and a propargyl ether moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and bioconjugation .
Propiedades
Fórmula molecular |
C17H23NO5 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
benzyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H23NO5/c1-2-9-20-11-13-22-14-12-21-10-8-18-17(19)23-15-16-6-4-3-5-7-16/h1,3-7H,8-15H2,(H,18,19) |
Clave InChI |
ODNVCBRKSMFKKT-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


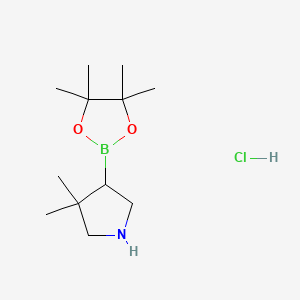

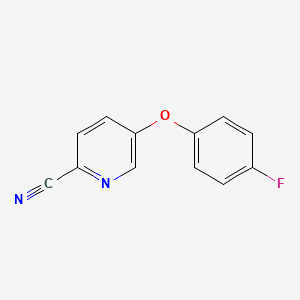


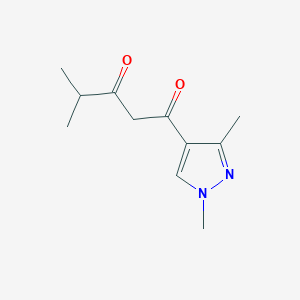
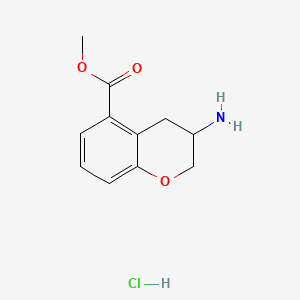
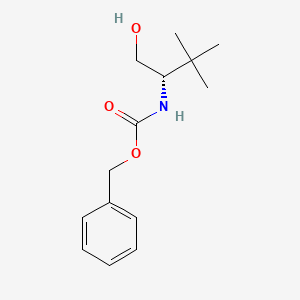
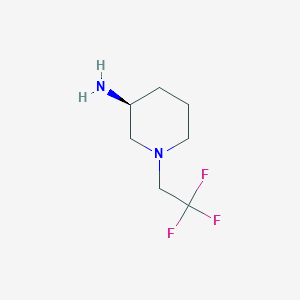
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
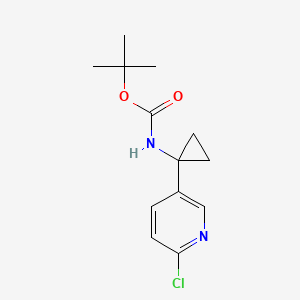
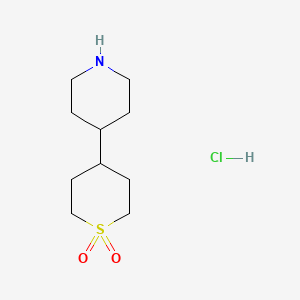
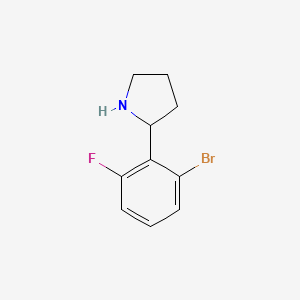
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
